bis(N-[2-(pyridin-3-yl)ethyl]guanidine), sulfuric acid
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Overview
Description
2-(2-Pyridin-3-ylethyl)guanidine; sulfuric acid is a chemical compound with the molecular formula C16H26N8O4S and a molecular weight of 426.5 g/mol. This compound is a salt formed by the combination of 2-(2-Pyridin-3-ylethyl)guanidine and sulfuric acid. It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Pyridin-3-ylethyl)guanidine typically involves the reaction of pyridine derivatives with guanidine precursors. One common method includes the reaction of 2-(2-pyridin-3-yl)ethylamine with a guanidine derivative under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Pyridin-3-ylethyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-(2-Pyridin-3-ylethyl)guanidine; sulfuric acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Pyridin-3-ylethyl)guanidine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-(2-Pyridin-3-ylethyl)guanidine hydrochloride
- 2-(2-Pyridin-3-ylethyl)guanidine nitrate
Comparison: Compared to its similar compounds, 2-(2-Pyridin-3-ylethyl)guanidine; sulfuric acid may exhibit unique properties due to the presence of the sulfuric acid moiety. This can influence its solubility, stability, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Biological Activity
The compound bis(N-[2-(pyridin-3-yl)ethyl]guanidine), sulfuric acid is a guanidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and immunomodulatory domains. This article reviews the biological activity of this compound, supported by data from various studies, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Synthesis
The compound is synthesized through a multi-step process that typically involves the reaction of pyridine derivatives with guanidine precursors in the presence of sulfuric acid. The resulting structure features two pyridinyl ethyl groups attached to a central guanidine moiety, which is crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds similar to bis(N-[2-(pyridin-3-yl)ethyl]guanidine) exhibit significant antimicrobial properties. A study synthesized several pyridine derivatives and evaluated their activity against various pathogens. The most promising derivatives showed moderate to good inhibition against both bacterial and fungal strains, with some achieving IC50 values comparable to established antibiotics .
Table 1: Antimicrobial Activity of Pyridine Derivatives
Compound | Bacterial Strains Inhibited | Fungal Strains Inhibited | IC50 (µM) |
---|---|---|---|
2a | E. coli, S. aureus | C. albicans | 18.17 |
2b | K. pneumoniae | A. niger | 23.87 |
2d | P. aeruginosa | C. glabrata | 4.33 |
2. Enzyme Inhibition
The guanidine moiety in bis(N-[2-(pyridin-3-yl)ethyl]guanidine) has been shown to inhibit key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). These enzymes are critical for bacterial DNA replication and folate metabolism, respectively. The inhibition of these enzymes contributes significantly to the antimicrobial efficacy of the compound .
Table 2: Enzyme Inhibition Data
Enzyme | Compound | IC50 (µM) |
---|---|---|
DNA Gyrase | 2a | 18.17 |
DHFR | 2b | 4.33 |
3. Immunomodulatory Effects
In addition to antimicrobial properties, certain derivatives have demonstrated immunomodulatory effects by enhancing lymphocyte activation and increasing organ weights (spleen and thymus). This suggests a potential role in modulating immune responses, which could be beneficial in therapeutic contexts where immune enhancement is desirable .
Case Study: Immunomodulatory Potential
A study involving the administration of selected derivatives showed increased activation of CD4+ and CD8+ T lymphocytes, indicating that these compounds could enhance immune function in vivo.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the pyridine rings significantly influence biological activity. Electron-donating groups enhance antimicrobial potency, while specific substitutions can improve enzyme inhibition profiles .
Table 3: Structure-Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Electron-donating groups | Increased potency against bacteria |
Halogen substitutions | Enhanced enzyme inhibition |
Properties
IUPAC Name |
2-(2-pyridin-3-ylethyl)guanidine;sulfuric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12N4.H2O4S/c2*9-8(10)12-5-3-7-2-1-4-11-6-7;1-5(2,3)4/h2*1-2,4,6H,3,5H2,(H4,9,10,12);(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKJIENUGBORHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCN=C(N)N.C1=CC(=CN=C1)CCN=C(N)N.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N8O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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